

Technical Comparison Guide: FTIR Characterization of 5-(4-Bromophenyl)-4- ethyloxazole

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Compound of Interest

Compound Name: 5-(4-Bromophenyl)-4-ethyloxazole

Cat. No.: B8274928

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Executive Summary

5-(4-Bromophenyl)-4-ethyloxazole is a functionalized heterocyclic scaffold often utilized as an intermediate in the synthesis of COX-2 inhibitors and other non-steroidal anti-inflammatory drugs (NSAIDs). Its structural integrity relies on the precise arrangement of a 1,3-oxazole core substituted with a para-bromophenyl group at position 5 and an ethyl group at position 4.

This guide provides a high-resolution spectral analysis of this compound, establishing a Standard of Identity using Fourier Transform Infrared (FTIR) spectroscopy. Unlike generic spectral lists, this document compares the product's spectral "fingerprint" against critical synthetic precursors and structural analogs. This comparative approach empowers researchers to validate synthesis success (e.g., cyclization completion) and distinguish the target molecule from non-halogenated impurities.^[1]

Experimental Methodology

To ensure reproducibility and spectral fidelity, the following protocol is recommended for acquiring the FTIR spectrum.

Sample Preparation[2][3][4]

- Technique: Attenuated Total Reflectance (ATR) is preferred for rapid quality control of solid powders.[1]
- Crystal Material: Diamond or ZnSe (Zinc Selenide).[1]
- Alternative: KBr Pellet (1-2 mg sample ground with 100 mg dry KBr) for higher resolution of weak overtone bands in the 1600–2000 cm^{-1} region.
- Parameters:
 - Range: 4000 – 400 cm^{-1} [2]
 - Resolution: 4 cm^{-1}
 - Scans: 32 (minimum) to 64 (recommended for noise reduction)

Characteristic Spectral Profile

The FTIR spectrum of **5-(4-Bromophenyl)-4-ethyloxazole** is defined by three distinct vibrational zones: the Aliphatic Region (Ethyl group), the Functional Region (Oxazole core), and the Fingerprint Region (Bromophenyl substitution).[1]

Table 1: Diagnostic Peak Assignments

Frequency (cm ⁻¹)	Vibrational Mode	Functional Group	Intensity	Diagnostic Value
3030 – 3100	C–H Stretch ()	Aromatic Ring	Weak	Confirms aromaticity; distinct from aliphatic C-H.
2960 – 2850	C–H Stretch ()	Ethyl Group (–CH ₂ CH ₃)	Medium	Presence of ethyl side chain; doublet/multiplet pattern.
1610 – 1590	C=N Stretch	Oxazole Ring	Medium-Strong	Primary Indicator: Confirms oxazole ring formation.
1580 – 1470	C=C Ring Stretch	Aromatic / Heterocycle	Strong	Skeletal vibrations of the phenyl and oxazole rings.
1260 – 1050	C–O–C Stretch	Oxazole Ring	Strong	Characteristic ether-like linkage within the heterocycle.
1070 – 1080	In-plane Deformation	Ar–Br / Ring	Medium	Often enhanced by the presence of Bromine.
820 – 840	C–H Out-of-Plane (OOP)	p-Substituted Benzene	Strong	Critical: Defines the para substitution pattern (2 adjacent H).
600 – 500	C–Br Stretch	Aryl Bromide	Medium-Weak	Definitive confirmation of halogenation.

Detailed Mechanistic Analysis

A. The Oxazole Core (Heterocyclic Skeleton)

The formation of the oxazole ring is the most critical synthetic step. In the spectrum, this is validated by the appearance of the C=N stretching vibration near 1600 cm^{-1} .^[3] This band is often sharper and more distinct than the broad carbonyl (C=O) bands of precursor amides or ketones. Additionally, the C–O–C asymmetric stretch ($1050\text{--}1260\text{ cm}^{-1}$) confirms the closure of the ether linkage within the ring.

B. The para-Bromophenyl Moiety

The substitution pattern on the benzene ring provides a unique geometric signature.

- OOP Bending: The most reliable marker for para-substitution is a strong, solitary band between $820\text{ and }840\text{ cm}^{-1}$. This arises from the in-phase wagging of the two adjacent hydrogen atoms on the phenyl ring.
- C-Br Bond: While the C-Br stretch typically occurs in the low-frequency region ($500\text{--}700\text{ cm}^{-1}$), it often couples with ring vibrations, producing a diagnostic band near $1070\text{--}1080\text{ cm}^{-1}$ that is sensitive to the halogen's mass.

C. The Ethyl Group

The ethyl group at position 4 introduces aliphatic character to an otherwise aromatic molecule. This is observed as a cluster of peaks just below 3000 cm^{-1} ($2960, 2930, 2870\text{ cm}^{-1}$), corresponding to the asymmetric and symmetric stretching of methyl ($-\text{CH}_3$) and methylene ($-\text{CH}_2$) groups.^[1]

Comparative Analysis: Performance vs. Alternatives

In drug development, "performance" of an analytical method is defined by its ability to discriminate the target from precursors and analogs.

Scenario A: Synthesis Validation (Target vs. Precursor)

Precursor: N-(1-(4-bromophenyl)-2-hydroxy-1-oxobutan-2-yl)acetamide (Acyclic intermediate)

- Discrimination Logic: The cyclization of the acyclic precursor to the oxazole involves the loss of a water molecule and the formation of the C=N bond.
- FTIR Evidence:
 - Precursor: Shows broad O-H stretch (3200–3400 cm^{-1}) and strong Amide C=O (1650–1690 cm^{-1}).^[1]
 - Target (Oxazole): Absence of broad O-H and Amide C=O.^[1] Appearance of sharp C=N (1600 cm^{-1}) and C-O-C (1100 cm^{-1}).^[1]

Scenario B: Identity Verification (Target vs. Non-Halogenated Analog)

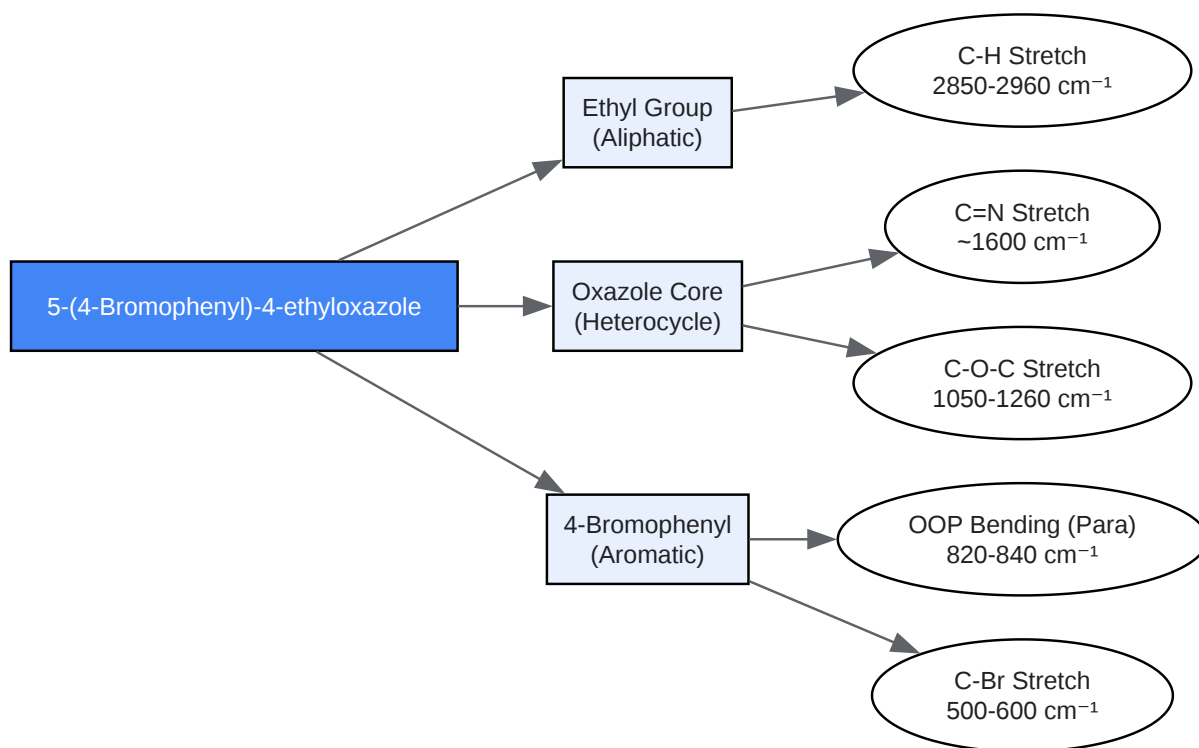
Analog: 5-Phenyl-4-ethyloxazole (Lacks Bromine)

- Discrimination Logic: Distinguishing the brominated active ingredient from a de-brominated impurity.
- FTIR Evidence:
 - Analog (No Br): The para-substituted OOP band (820–840 cm^{-1}) shifts or changes to a monosubstituted pattern (two bands at ~690 and 750 cm^{-1}).^[1] The C-Br specific bands (~1075 cm^{-1} enhancement and <600 cm^{-1} stretch) are absent.
 - Target (with Br): Retains the single strong para band and the C-Br fingerprint.

Visualization of Spectral Logic

Diagram 1: Spectral Assignment Workflow

This diagram illustrates the logical flow from molecular structure to specific spectral bands, aiding in rapid peak assignment.

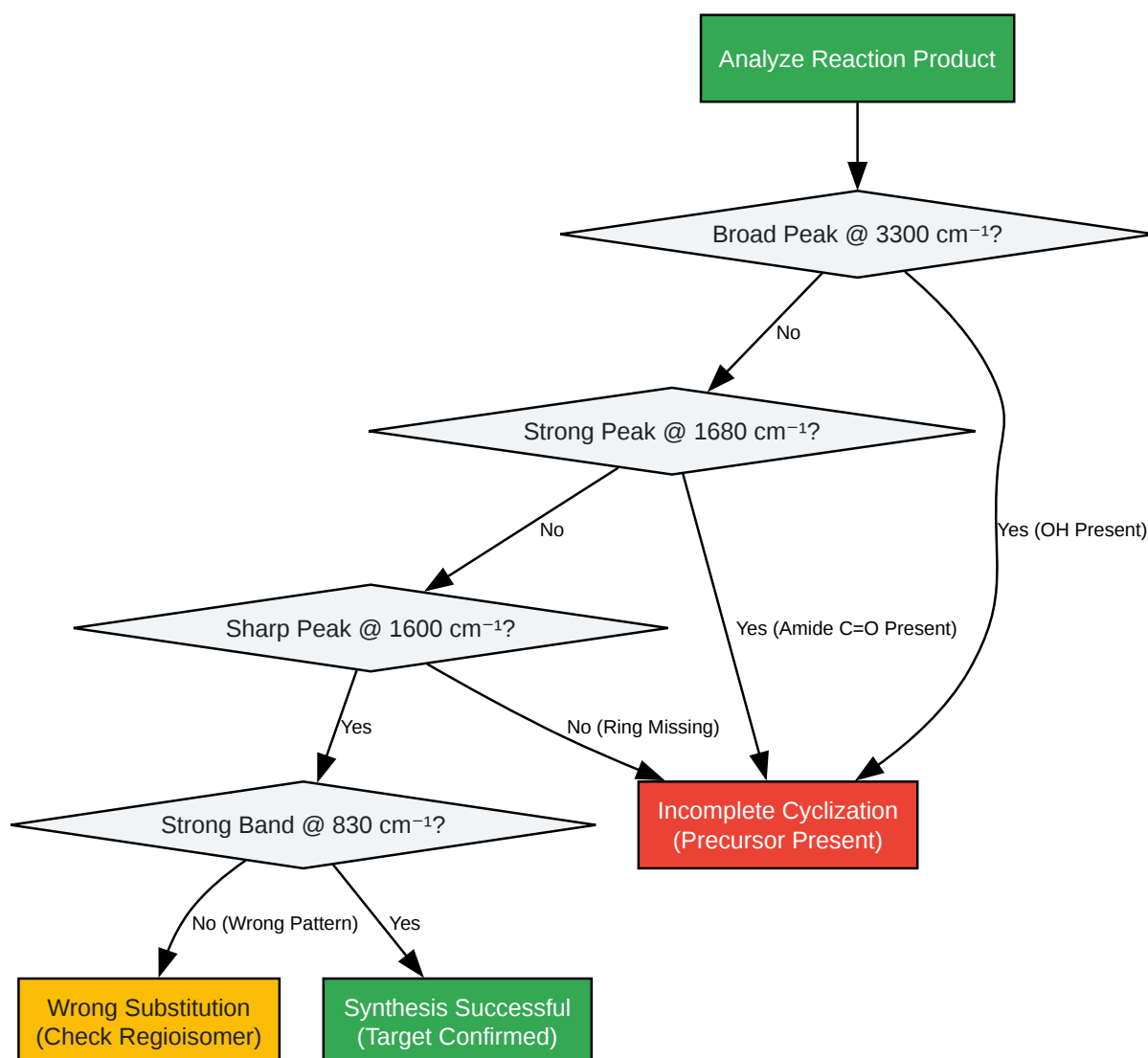


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Caption: Logical mapping of functional moieties to their diagnostic FTIR spectral bands.

Diagram 2: Synthesis Validation Decision Tree

A decision workflow for researchers using FTIR to monitor the synthesis of the target compound.



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Caption: Step-by-step FTIR decision tree for validating the synthesis of **5-(4-Bromophenyl)-4-ethyloxazole**.

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